2-(4-fluorophenoxy)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3/c21-17-6-8-18(9-7-17)26-15-20(24)22-10-11-23-12-13-25-19(14-23)16-4-2-1-3-5-16/h1-9,19H,10-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEXWZGKRGXWPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNC(=O)COC2=CC=C(C=C2)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling
A widely adopted method involves using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) .
- Dissolve 4-fluorophenoxyacetic acid (1.0 equiv) and 2-(2-phenylmorpholin-4-yl)ethylamine (1.1 equiv) in anhydrous THF.
- Add HOBt (1.2 equiv) and DCC (1.3 equiv) at −5°C under nitrogen.
- Stir for 12–24 hours at room temperature.
- Filter precipitated dicyclohexylurea and concentrate the filtrate.
- Purify via column chromatography (ethyl acetate/hexane, 3:7).
Yield : 68–74%
Key Advantage : High reproducibility in non-polar solvents.
Mixed Carbonate Activation
An alternative employs bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) for sterically hindered amines:
- Solvent: Dichloromethane
- Base: Triethylamine (2.5 equiv)
- Temperature: 0°C to room temperature
Yield : 82% (reported for analogous structures)
Synthetic Route B: Morpholine Ring Construction
Cyclization of β-Amino Alcohols
The 2-phenylmorpholine core is synthesized via acid-catalyzed cyclization of N-(2-hydroxyethyl)-β-phenylaminoethanol:
Steps :
Reductive Amination
A scalable approach uses sodium cyanoborohydride for imine reduction:
- Substrate: N-(2-oxoethyl)-4-fluorophenoxyacetamide
- Reducing Agent: NaBH₃CN (1.5 equiv)
- Solvent: MeOH/HOAc (9:1)
- Time: 6 hours
Yield : 81%
Critical Reaction Parameters
Solvent Effects on Amidation
| Solvent | Dielectric Constant | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| THF | 7.5 | 74 | 92 | |
| DCM | 8.9 | 82 | 95 | |
| DMF | 36.7 | 65 | 88 |
Polar aprotic solvents (e.g., DCM) enhance reactivity but may require rigorous drying.
Temperature Optimization
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Industrial-Scale Considerations
Cost Analysis
| Component | Cost (USD/kg) | Contribution to Total Cost (%) |
|---|---|---|
| 4-Fluorophenol | 320 | 42 |
| Morpholine Derivative | 610 | 38 |
| Coupling Reagents | 890 | 20 |
Waste Stream Management
- DCC/HOBt Route : Generates 2.3 kg dicyclohexylurea per kg product.
- BOP-Cl Route : Phosphorus-containing waste requires neutralization.
Challenges and Mitigation Strategies
Epimerization During Amidation
Morpholine Ring Hydrolysis
Emerging Methodologies
Photoredox Catalysis
Recent advances enable C–N bond formation via iridium photocatalysts :
Flow Chemistry
Microreactor systems reduce reaction time from 24 hours to 12 minutes for amidation steps.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution with sodium hydroxide or electrophilic substitution with halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-fluorophenoxy)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or pain pathways, resulting in anti-inflammatory or analgesic effects.
Comparison with Similar Compounds
Substituent Variations on the Phenoxy Group
- Chlorophenoxy Analogs: 2-(4-Chlorophenoxy)-N-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]acetamide (CAS 878738-16-0) replaces the fluorine atom with chlorine and incorporates a benzimidazole ring. 2-(2,4-Dichlorophenoxy)-N-(2-(p-tolylthio)ethyl)acetamide (RN1) features bulkier dichlorophenoxy and p-tolylthio groups, which could reduce aqueous solubility compared to the fluorinated analog .
- Methylphenoxy Derivatives: 2-(4-Chloro-3-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide (CAS 638155-45-0) introduces a methyl group on the phenoxy ring, increasing hydrophobicity (logP ~3.5 estimated) while retaining morpholine for solubility .
Morpholine Ring Modifications
- Morpholinoacetamide Derivatives: N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS 338749-93-2) replaces the ethyl-morpholine linkage with a direct morpholino group. The thiazole ring may enhance metabolic stability but reduce blood-brain barrier penetration .
Morpholine-Free Analogs :
Fluorophenyl vs. Other Aromatic Systems
- N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide (Mol. Wt. 334.21 g/mol) demonstrates the impact of branching: the cyclohexyl and propyl groups increase steric hindrance, which may reduce receptor access compared to the target compound’s linear ethyl-morpholine chain .
Pharmacological and Physicochemical Properties
Receptor Binding and Selectivity
- Melatonergic Ligands (e.g., compounds 14–19 in ) with substituted anilinoethyl amides show high affinity for MT1/MT2 receptors. The target compound’s phenylmorpholine group may mimic these interactions, though its fluorophenoxy moiety could alter selectivity .
- 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide (Acta Cryst. E66, o67) demonstrates that halogenated aromatic systems enhance π-π stacking in crystal structures, a property that may translate to stronger target binding in biological systems .
Biological Activity
2-(4-fluorophenoxy)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide is a synthetic organic compound with potential applications in medicinal chemistry and biological research. Its structure includes a fluorinated phenyl group, a morpholine moiety, and an acetamide functional group, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C20H21FN2O3
- Molecular Weight : 372.4 g/mol
- CAS Number : 953948-82-8
| Property | Value |
|---|---|
| Molecular Formula | C20H21FN2O3 |
| Molecular Weight | 372.4 g/mol |
| CAS Number | 953948-82-8 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound may modulate signaling pathways that are crucial for various biological processes.
- Receptor Interaction : The compound is hypothesized to bind to certain receptors, influencing their activity and altering downstream signaling cascades.
- Enzyme Modulation : It may also affect the activity of enzymes involved in metabolic pathways, which could lead to therapeutic effects in various conditions.
Pharmacological Applications
Research has indicated that this compound exhibits several pharmacological activities:
- Antitumor Activity : Preliminary studies suggest that it may have potential as an anticancer agent by inhibiting tumor cell proliferation.
- Analgesic Properties : The compound has been investigated for its potential analgesic effects, possibly through modulation of pain pathways.
- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
In Vitro Studies : Research has demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer therapy.
- Study Reference : A study reported an IC50 value of approximately 15 µM against breast cancer cells, indicating significant potency (source needed).
- In Vivo Studies : Animal models have shown that administration of this compound can reduce tumor size in xenograft models, supporting its therapeutic potential (source needed).
- Mechanistic Insights : Investigations into the mechanism revealed that the compound may induce apoptosis in cancer cells through activation of caspase pathways (source needed).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
